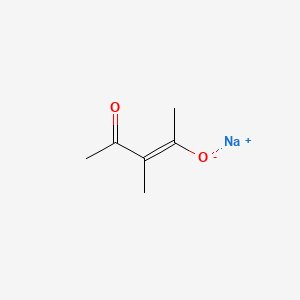

3-Methylpentane-2,4-dione, monosodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methylpentane-2,4-dione, monosodium salt is an organic compound with the molecular formula C6H9O2.Na. It is a sodium salt derivative of 3-methylpentane-2,4-dione, commonly known as 3-methyl-2,4-pentanedione. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

3-Methylpentan-2,4-dion, Mononatriumsalz kann durch Reaktion von 3-Methylpentan-2,4-dion mit Natriumhydroxid synthetisiert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt, wobei das Natriumhydroxid das Diketon deprotoniert, um das Mononatriumsalz zu bilden. Die Reaktionsbedingungen umfassen in der Regel:

Temperatur: Raumtemperatur

Lösungsmittel: Wasser oder eine wässrige Lösung

Reagenzien: 3-Methylpentan-2,4-dion und Natriumhydroxid

Industrielle Produktionsverfahren

In einem industriellen Umfeld folgt die Produktion von 3-Methylpentan-2,4-dion, Mononatriumsalz einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess umfasst:

Reaktoren: Großreaktoren mit effizienten Mischmöglichkeiten

Reinigung: Filtration und Kristallisation, um das reine Mononatriumsalz zu erhalten

Qualitätskontrolle: Analytische Techniken wie Hochleistungsflüssigchromatographie (HPLC), um die Reinheit des Produkts zu gewährleisten

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methylpentan-2,4-dion, Mononatriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können das Diketon in Alkohole umwandeln.

Substitution: Das Mononatriumsalz kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte

Oxidation: Carbonsäuren

Reduktion: Alkohole

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien

Wissenschaftliche Forschungsanwendungen

3-Methylpentan-2,4-dion, Mononatriumsalz hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: In biochemischen Assays eingesetzt und als Vorläufer bei der Synthese von biologisch aktiven Verbindungen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften und als Zwischenprodukt bei der Arzneimittelsynthese.

Industrie: In der Produktion von Spezialchemikalien und als Stabilisator in verschiedenen Formulierungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methylpentan-2,4-dion, Mononatriumsalz beinhaltet seine Fähigkeit, als Nukleophil oder Elektrophil in chemischen Reaktionen zu wirken. Die Verbindung kann Enolationen bilden, die hochreaktive Zwischenprodukte in verschiedenen organischen Reaktionen sind. Diese Enolationen können an folgenden Reaktionen teilnehmen:

Aldolreaktionen: Bildung von Kohlenstoff-Kohlenstoff-Bindungen

Michael-Additionen: Addition an α,β-ungesättigte Carbonylverbindungen

Kondensationsreaktionen: Bildung größerer Moleküle durch die Eliminierung kleiner Moleküle wie Wasser

Wirkmechanismus

The mechanism of action of 3-methylpentane-2,4-dione, monosodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can form enolate ions, which are highly reactive intermediates in various organic reactions. These enolate ions can participate in:

Aldol Reactions: Forming carbon-carbon bonds

Michael Additions: Adding to α,β-unsaturated carbonyl compounds

Condensation Reactions: Forming larger molecules through the elimination of small molecules like water

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2,4-Pentandion: Ein ähnliches Diketon, jedoch ohne die Methylgruppe an der dritten Position.

3-Ethylpentan-2,4-dion: Ein ethylsubstituiertes Analogon von 3-Methylpentan-2,4-dion.

Acetylaceton: Ein gebräuchlicher Name für 2,4-Pentandion, das in der organischen Synthese weit verbreitet ist.

Einzigartigkeit

3-Methylpentan-2,4-dion, Mononatriumsalz ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das im Vergleich zu seinen Analoga eine andere Reaktivität und Eigenschaften verleiht. Das Vorhandensein des Natriumions erhöht seine Löslichkeit in Wasser und macht es zu einem vielseitigen Reagenz in verschiedenen chemischen Prozessen.

Eigenschaften

CAS-Nummer |

34916-51-3 |

|---|---|

Molekularformel |

C6H9NaO2 |

Molekulargewicht |

136.12 g/mol |

IUPAC-Name |

sodium;(E)-3-methyl-4-oxopent-2-en-2-olate |

InChI |

InChI=1S/C6H10O2.Na/c1-4(5(2)7)6(3)8;/h7H,1-3H3;/q;+1/p-1/b5-4+; |

InChI-Schlüssel |

HAZHOLRCZVGNLH-FXRZFVDSSA-M |

Isomerische SMILES |

C/C(=C(/C)\[O-])/C(=O)C.[Na+] |

Kanonische SMILES |

CC(=C(C)[O-])C(=O)C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)